molecular formula C14H19FO2 B7998394 1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one

1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one

Cat. No.: B7998394
M. Wt: 238.30 g/mol
InChI Key: HEGUUFXDWVIKAQ-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-iso-pentoxypropiophenone is a chemical compound characterized by the presence of a fluorine atom at the 4’ position and an iso-pentoxy group at the 3’ position on the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3’-iso-pentoxypropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and iso-pentanol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and iso-pentanol in the presence of an acid catalyst.

    Propiophenone Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form 4’-Fluoro-3’-iso-pentoxypropiophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-3’-iso-pentoxypropiophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters include temperature, pressure, reaction time, and the concentration of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-iso-pentoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom and iso-pentoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’-Fluoro-3’-iso-pentoxypropiophenone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-iso-pentoxypropiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and iso-pentoxy group play crucial roles in determining the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4’-Fluoro-3’-methoxypropiophenone: Similar structure but with a methoxy group instead of an iso-pentoxy group.

    4’-Chloro-3’-iso-pentoxypropiophenone: Similar structure but with a chlorine atom instead of a fluorine atom.

    4’-Fluoro-3’-ethoxypropiophenone: Similar structure but with an ethoxy group instead of an iso-pentoxy group.

Uniqueness

4’-Fluoro-3’-iso-pentoxypropiophenone is unique due to the presence of both a fluorine atom and an iso-pentoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-fluoro-3-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-4-13(16)11-5-6-12(15)14(9-11)17-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGUUFXDWVIKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)F)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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